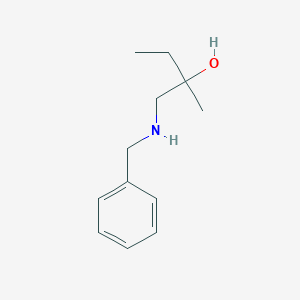

1-(Benzylamino)-2-methylbutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzylamino)-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(2,14)10-13-9-11-7-5-4-6-8-11/h4-8,13-14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSMKSLJNNEJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CNCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-(benzylamino)-2-methylbutan-2-ol is limited. The following guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive theoretical profile.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in research settings. Due to the scarcity of direct experimental data, the following properties have been estimated based on closely related structures such as 1-amino-2-methylbutan-2-ol and 1-dimethylamino-2-methylbutan-2-ol.

| Property | Predicted Value | Basis for Estimation and Notes |

| Molecular Formula | C₁₂H₁₉NO | Derived from the chemical structure. |

| Molecular Weight | 193.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar amino alcohols. |

| Boiling Point | > 200 °C at 760 mmHg (estimated) | The presence of the benzyl group would significantly increase the boiling point compared to smaller analogs like 1-(dimethylamino)-2-methylbutan-2-ol (174.1°C).[1] |

| Melting Point | Not available | Likely a low melting solid or a viscous liquid at room temperature. For comparison, 2-(Benzylamino)butan-1-ol has a melting point of 57°C.[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane).[1] Slightly soluble in water. | The hydrophobic benzyl and butyl groups reduce water solubility, while the polar amino and hydroxyl groups contribute some aqueous solubility. |

| pKa | 9-10 (for the amine) | Typical range for secondary amines. The tertiary alcohol is significantly less acidic. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for producing similar amino alcohols. A common approach involves the reaction of an epoxide with an amine.

Reaction Scheme:

2-methyl-1,2-epoxybutane + Benzylamine → this compound

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methyl-1,2-epoxybutane (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials. For less reactive systems, heating to reflux may be necessary.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any unreacted benzylamine and other water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Logical Workflow for Synthesis:

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following are predicted spectral characteristics for this compound.

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H) | Aromatic protons of the benzyl group. |

| δ 3.8 (s, 2H, Ar-CH₂) | Methylene protons of the benzyl group. | |

| δ 2.5-2.8 (m, 2H, N-CH₂) | Methylene protons adjacent to the nitrogen. | |

| δ 1.5-1.7 (m, 2H, CH₂CH₃) | Methylene protons of the butyl group. | |

| δ 1.2 (s, 3H, C(OH)CH₃) | Methyl protons on the carbon with the hydroxyl group. | |

| δ 0.9 (t, 3H, CH₂CH₃) | Terminal methyl protons of the butyl group. | |

| Broad singlet (OH, NH) | Protons on heteroatoms, chemical shift can vary. | |

| ¹³C NMR | δ 138-140 (Ar-C) | Quaternary aromatic carbon. |

| δ 127-129 (Ar-CH) | Aromatic carbons. | |

| δ 70-75 (C-OH) | Carbon bearing the hydroxyl group. | |

| δ 50-55 (N-CH₂) | Carbons adjacent to the nitrogen. | |

| δ 25-35 (Alkyl C) | Other aliphatic carbons. | |

| IR (Infrared) | 3300-3500 cm⁻¹ (broad) | O-H and N-H stretching vibrations. |

| 3000-3100 cm⁻¹ | Aromatic C-H stretching. | |

| 2850-2960 cm⁻¹ | Aliphatic C-H stretching.[3] | |

| 1450-1600 cm⁻¹ | Aromatic C=C bending. | |

| 1050-1150 cm⁻¹ | C-N and C-O stretching. |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. For instance, related compounds have been investigated as inhibitors of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[4]

Hypothetical Mechanism of Action:

Compounds with similar structures can act as competitive inhibitors at the ATP-binding site of kinases like Raf. The benzylamino group can form crucial hydrogen bonds within the active site, while the aliphatic portion can engage in hydrophobic interactions.

Ras/Raf/MEK/ERK Signaling Pathway:

Caption: Potential inhibition of the Ras/Raf/MEK/ERK pathway.

This guide provides a theoretical framework for the chemical properties and potential applications of this compound. Experimental validation of these predictions is necessary for any practical application.

References

- 1. 1-Dimethylamino-2-methylbutan-2-ol|lookchem [lookchem.com]

- 2. 2-(Benzylamino)butan-1-ol | 26020-80-4 | BBA02080 [biosynth.com]

- 3. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. commonorganicchemistry.com [commonorganicchemistry.com]

Structural Analysis of 1-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the novel compound 1-(Benzylamino)-2-methylbutan-2-ol. Due to the limited availability of direct experimental data, this document presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. It includes a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS), detailed experimental protocols, and a hypothesized biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related amino alcohols.

Introduction

This compound is a tertiary amino alcohol containing a benzylamine moiety. Its structure suggests potential utility as a chiral auxiliary, a precursor for pharmacologically active molecules, or a molecule with inherent biological activity. Amino alcohols are a well-established class of compounds with diverse applications in medicinal chemistry and materials science. The presence of both a basic amino group and a hydroxyl group allows for a variety of chemical transformations and interactions with biological targets. This document outlines a theoretical framework for the synthesis and structural elucidation of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic ring-opening of a suitable epoxide with benzylamine. This method is widely used for the preparation of amino alcohols and is known for its regioselectivity. The proposed two-step synthesis starts from commercially available 2-methyl-1-butene.

Step 1: Epoxidation of 2-methyl-1-butene

2-methyl-1-butene is first converted to 2-methyl-1,2-epoxybutane using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Ring-opening of 2-methyl-1,2-epoxybutane with Benzylamine

The resulting epoxide undergoes nucleophilic attack by benzylamine at the less sterically hindered carbon atom, followed by an aqueous workup to yield this compound.

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on computational models and comparison with analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 3.85 | s | 2H | -CH ₂-Ph |

| 2.70 | d, J=12.5 Hz | 1H | -CH H-NH- |

| 2.55 | d, J=12.5 Hz | 1H | -CHH -NH- |

| 2.10 (broad s) | s | 2H | -NH -, -OH |

| 1.50 | q, J=7.5 Hz | 2H | -CH ₂-CH₃ |

| 1.20 | s | 3H | -C(OH)-CH ₃ |

| 0.90 | t, J=7.5 Hz | 3H | -CH₂-CH ₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 140.5 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 127.5 | Ar-C H |

| 72.0 | -C (OH)-CH₃ |

| 58.0 | -C H₂-NH- |

| 54.0 | -C H₂-Ph |

| 32.0 | -C H₂-CH₃ |

| 25.0 | -C(OH)-C H₃ |

| 8.5 | -CH₂-C H₃ |

Table 4: Predicted FT-IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 (broad) | Medium | O-H stretch |

| 3250-3400 (broad) | Weak-Medium | N-H stretch |

| 3030 | Weak | Aromatic C-H stretch |

| 2850-2970 | Strong | Aliphatic C-H stretch |

| 1580, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 1100 | Medium | C-N stretch |

| 700, 740 | Strong | Aromatic C-H bend (monosubstituted) |

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Identity |

| 194.1545 | [M+H]⁺ |

| 176.1439 | [M+H - H₂O]⁺ |

| 106.0657 | [C₇H₈N]⁺ (benzylamine fragment) |

| 91.0548 | [C₇H₇]⁺ (tropylium ion) |

| 72.0813 | [C₄H₁₀N]⁺ (α-cleavage fragment) |

Detailed Experimental Protocols

4.1 Synthesis of this compound

-

Materials: 2-methyl-1-butene, meta-chloroperoxybenzoic acid (m-CPBA, 77%), dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, benzylamine, ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.

-

Procedure for Step 1 (Epoxidation):

-

Dissolve 2-methyl-1-butene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-1,2-epoxybutane. The crude product can be used in the next step without further purification.

-

-

Procedure for Step 2 (Ring-Opening):

-

In a sealed tube, combine the crude 2-methyl-1,2-epoxybutane (1.0 eq) with benzylamine (1.2 eq) in ethanol.

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

-

4.2 Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra using appropriate software to assign chemical shifts and coupling constants.

-

-

FT-IR Spectroscopy:

-

Obtain the FT-IR spectrum of the purified product as a thin film on a NaCl or KBr plate using a FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the purified product in methanol.

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio of the molecular ion and major fragments.

-

Hypothesized Biological Activity and Signaling Pathway

Benzylamino alcohol derivatives have been reported to possess a range of biological activities, including antibacterial and antifungal properties. It is hypothesized that this compound could act as an antibacterial agent by disrupting the bacterial cell membrane or inhibiting essential enzymes. For instance, it could potentially interfere with the synthesis of the bacterial cell wall, a pathway targeted by many established antibiotics.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the synthesis and structural analysis of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data offer a valuable reference for the characterization of this compound. Further experimental validation is necessary to confirm these predictions and to fully explore the potential biological activities and applications of this novel amino alcohol. This document is intended to facilitate and inspire future research in this area.

A Technical Guide to the Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are a cornerstone of modern medicinal chemistry and asymmetric synthesis. This critical structural motif is present in numerous natural products, pharmaceuticals, and chiral ligands, making its efficient and stereocontrolled synthesis a paramount objective for organic chemists.[1] More than 80 FDA-approved drugs contain the 1,2-amino alcohol fragment, highlighting its significance in the development of new therapeutics.[2] This guide provides an in-depth overview of the core modern and classical methodologies for synthesizing these valuable compounds, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their synthetic endeavors.

Asymmetric Transfer Hydrogenation of α-Amino Ketones

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful, practical, and green alternative for the synthesis of chiral 1,2-amino alcohols.[3] This method avoids the need for high-pressure hydrogenation equipment and often allows for the direct reduction of unprotected α-amino ketones with exceptional enantioselectivity.[3][4] Ruthenium-based catalysts, particularly those developed by Noyori and Ikariya, are highly effective for this transformation, operating through a metal-ligand bifunctional mechanism.[5][6]

The general transformation involves the reduction of a prochiral α-amino ketone to a chiral 1,2-amino alcohol using a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral ruthenium catalyst.

Caption: General workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Quantitative Data

The Ru-catalyzed ATH of unprotected α-amino ketones provides excellent yields and enantioselectivities for a wide range of substrates, including precursors to blockbuster drugs.

| Substrate (HCl Salt) | Catalyst (mol%) | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | (R,R)-Ru-TsDPEN (0.13) | i-PrOH, 60 °C, 20 h | 92 | >99 | [4] |

| 2-(Methylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one | (R,R)-Ru-TsDPEN (0.25) | i-PrOH, 60 °C, 20 h | 91 | >99 | [4] |

| 2-Amino-1-(4-hydroxyphenyl)ethan-1-one | (R,R)-Ru-TsDPEN (0.25) | i-PrOH, 60 °C, 20 h | 94 | >99 | [4] |

| 2-(Methylamino)-1-(3-hydroxyphenyl)ethan-1-one | (R,R)-Ru-TsDPEN (0.25) | i-PrOH, 60 °C, 20 h | 93 | >99 | [4] |

Detailed Experimental Protocol: Synthesis of (R)-Norepinephrine[4]

-

Catalyst Preparation: In an inert atmosphere glovebox, a stock solution of the (R,R)-Ru catalyst is prepared by dissolving the catalyst in anhydrous isopropanol.

-

Reaction Setup: A reactor is charged with the HCl salt of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one (1.0 equiv).

-

Reaction Execution: Anhydrous isopropanol is added to the reactor, followed by the catalyst solution (0.13 mol %). The reaction mixture is heated to 60 °C and stirred for 20 hours.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by crystallization to afford (R)-Norepinephrine as a white solid.

-

Analysis: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Reduction of α-Amino Acid Derivatives

One of the most traditional and direct routes to chiral 1,2-amino alcohols utilizes the vast chiral pool of naturally occurring α-amino acids.[7] This method involves the reduction of the carboxylic acid or ester functionality to the corresponding primary alcohol, preserving the stereocenter at the α-carbon. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being highly effective, though its pyrophoric nature requires careful handling. A safer and often more selective alternative is the use of sodium borohydride (NaBH₄) in combination with an activating agent like iodine (I₂) or aluminum chloride (AlCl₃).[8]

Caption: Synthetic pathway from chiral α-amino acids to 1,2-amino alcohols.

Quantitative Data

This method is broadly applicable to a variety of amino acids, providing high yields of the corresponding amino alcohols.

| Amino Acid | Reducing System | Solvent | Yield (%) | Reference |

| L-Alanine | NaBH₄ / I₂ | THF | 92 | [9] |

| L-Valine | NaBH₄ / I₂ | THF | 95 | [9] |

| L-Phenylalanine | NaBH₄ / I₂ | THF | 98 | [9] |

| L-Leucine | NaBH₄ / I₂ | THF | 96 | [9] |

| L-tert-Leucine | NaBH₄ / I₂ | THF | 91 | [8] |

| L-Phenylalanine | KBH₄ / AlCl₃ | THF | 95 |

Detailed Experimental Protocol: Synthesis of (S)-tert-Leucinol[8]

-

Reaction Setup: A dry 5-L three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel is charged with sodium borohydride (2.41 equiv) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C.

-

Substrate Addition: (S)-tert-Leucine (1.0 equiv) is added to the stirred suspension.

-

Iodine Addition: A solution of iodine (1.05 equiv) in anhydrous THF is added dropwise over 2 hours, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete and the brown color has dissipated to a cloudy white solution, the reaction is brought to reflux for 19 hours.

-

Quenching and Work-up: The suspension is cooled to room temperature, and methanol is added dropwise to quench the excess reagent. The solution is concentrated by rotary evaporation.

-

Hydrolysis and Extraction: The resulting residue is dissolved in 20% (w/w) aqueous KOH and stirred for 6 hours. The product is then extracted with dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by distillation or crystallization.

Copper-Catalyzed Asymmetric Reductive Coupling

A more recent and highly innovative strategy involves the copper-catalyzed enantioselective reductive coupling of carbonyl compounds with allenes or dienes to form functionalized 1,2-amino alcohols.[1][10][11] These methods allow for the construction of the C-C bond adjacent to the newly formed stereocenters, offering a powerful alternative to traditional approaches. For instance, the Cu-catalyzed aminoallylation of ketones using allenamides and a silane reducing agent provides access to protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity.[10][12]

Caption: Copper-catalyzed enantioselective aminoallylation of ketones.

Quantitative Data

This method demonstrates high selectivity for a range of ketone substrates.

| Ketone | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

| Acetophenone | (R)-DTBM-SEGPHOS | 85 | >20:1 | 97:3 | [10] |

| Propiophenone | (R)-DTBM-SEGPHOS | 75 | >20:1 | 96:4 | [10] |

| 2-Acetylnaphthalene | (R)-DTBM-SEGPHOS | 80 | >20:1 | 96:4 | [10] |

| 2-Acetylthiophene | (R)-DTBM-SEGPHOS | 88 | >20:1 | 98:2 | [10] |

| Cyclopropyl methyl ketone | (R)-DTBM-SEGPHOS | 65 | >20:1 | 94:6 | [10] |

Detailed Experimental Protocol: General Procedure for Cu-Catalyzed Aminoallylation[11]

-

Catalyst Pre-formation: In a glovebox, Cu(OAc)₂ (5 mol %), the chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %), and a hydrosilane (e.g., Me(MeO)₂SiH, 2.0 equiv) are combined in toluene and stirred for 30 minutes.

-

Reaction Setup: To this catalyst mixture, the N-allenamide (1.5 equiv) is added, and the mixture is stirred for an additional 5 minutes.

-

Substrate Addition: The ketone substrate (1.0 equiv) is then added to the reaction mixture.

-

Reaction Execution: The vial is sealed and the reaction is stirred at room temperature for the specified time (typically 12-24 hours).

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to yield the protected chiral 1,2-amino alcohol.

-

Analysis: The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric ratio is determined by chiral HPLC analysis.

Biocatalytic Approaches

Biocatalysis offers a highly selective and sustainable route to chiral 1,2-amino alcohols under mild reaction conditions.[13] Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and ketoreductases (KREDs) can be engineered and employed in whole-cell systems or as isolated enzymes to perform asymmetric transformations with exceptional precision.[14][15][16] Multi-enzyme cascades have been developed to convert simple starting materials, like L-phenylalanine, into valuable chiral amino alcohols in high overall yields.[17]

A common biocatalytic strategy is the asymmetric reductive amination of an α-hydroxy ketone using an engineered amine dehydrogenase, with an inexpensive ammonia source as the amino donor and a cofactor regeneration system.

Caption: Biocatalytic synthesis via asymmetric reductive amination.

Quantitative Data

Engineered enzymes show high activity and selectivity in the synthesis of chiral amino alcohols.

| Substrate | Enzyme System | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| 1-Hydroxy-2-butanone | Engineered AmDH (wh84) | >99 | >99 | [14] |

| 1-Hydroxy-2-pentanone | Engineered AmDH (wh84) | 91 | >99 | [14] |

| 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone | Serratia marcescens N10612 cells | >99 | 99 (R) | [18] |

| 3-Hydroxyacetophenone | Ketoreductase (KRED1001) | - | >99.5 (R) | [13] |

Detailed Experimental Protocol: Asymmetric Reductive Amination using AmDH[15]

-

Reaction Mixture Preparation: The reaction is performed in a buffered solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).

-

Component Addition: The following components are added to the buffer: the α-hydroxy ketone substrate (e.g., 100 mM 1-hydroxy-2-butanone), NAD⁺ (1 mM), glucose (100 mM), glucose dehydrogenase (GDH) for cofactor regeneration, and the purified amine dehydrogenase (AmDH) enzyme.

-

Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24 hours.

-

Monitoring and Analysis: The reaction progress is monitored by HPLC.

-

Work-up: Upon completion, the enzyme is removed (e.g., by precipitation or centrifugation), and the product is isolated from the aqueous solution, typically by extraction or chromatography. The enantiomeric excess is determined using chiral HPLC.

This guide provides a foundational overview of key synthetic strategies. Researchers are encouraged to consult the cited literature for more extensive substrate scopes, mechanistic details, and optimization studies relevant to their specific synthetic targets.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]

- 7. Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aminoalcohol Synthesis through Nonprecious Metal Catalysis: Enantioselective Cu-Catalyzed Reductive Coupling of Aldehydes and Allenamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 15. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

- 16. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 1-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(Benzylamino)-2-methylbutan-2-ol. In the absence of direct experimental spectra in publicly available literature, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its functional groups and structural analogs. Detailed hypothetical experimental protocols for its synthesis and analysis are also presented, alongside visualizations of key processes to aid in research and development.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound, summarized in tabular format for clarity and comparative ease.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene and methine protons of the butanol chain, and the exchangeable protons of the hydroxyl and amine groups.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Ar-H (benzyl) 7.2-7.4 Multiplet 5H -CH₂-Ph (benzyl) ~3.8 Singlet 2H -NH - 1.5-3.0 (broad) Singlet 1H -OH 2.0-4.0 (broad) Singlet 1H -N-CH ₂- ~2.6 Singlet 2H -CH ₂-CH₃ (ethyl) ~1.5 Quartet 2H -C-CH ₃ (methyl) ~1.2 Singlet 3H -CH₂-CH ₃ (ethyl) ~0.9 Triplet 3H -

¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons, the aliphatic carbons of the butanol backbone, and the benzylic carbon.

Carbon Predicted Chemical Shift (δ, ppm) Ar-C (quaternary) ~140 Ar-C H 127-129 C -OH (quaternary) ~72 -C H₂-Ph (benzyl) ~54 -N-C H₂- ~50 -C H₂-CH₃ (ethyl) ~30 -C-C H₃ (methyl) ~25 -CH₂-C H₃ (ethyl) ~8

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its hydroxyl, amino, and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (secondary amine) | 3300-3500 | Medium, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (tertiary alcohol) | 1100-1210 | Strong |

| C-N stretch | 1020-1250 | Medium |

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen and oxygen atoms.

| Fragment | Predicted m/z | Description |

| [M]⁺ | 193 | Molecular Ion |

| [M-CH₃]⁺ | 178 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 164 | Loss of an ethyl group |

| [M-H₂O]⁺ | 175 | Dehydration |

| C₈H₁₀N⁺ | 120 | Cleavage between C1 and C2 of the butanol chain |

| C₇H₇⁺ | 91 | Tropylium ion (from benzyl group) |

| C₄H₁₀NO⁺ | 88 | Cleavage of the N-CH₂ bond |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

A common method for the synthesis of N-benzyl amino alcohols is through reductive amination.

-

Reaction Setup: To a solution of 2-methyl-1-amino-2-butanol (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data to determine chemical shifts, coupling constants, and integration.

-

-

IR Spectroscopy:

-

Place a small amount of the neat sample on a salt plate (e.g., NaCl) for analysis as a thin film, or prepare a KBr pellet.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships relevant to the analysis of this compound.

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of Chiral Amino Alcohols in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as versatile scaffolds for both organocatalysts and ligands in metal-catalyzed transformations. Their prevalence in nature's chiral pool, coupled with their straightforward synthesis and tunable steric and electronic properties, has established them as indispensable tools in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the mechanistic principles governing the action of chiral amino alcohols in key catalytic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Corey-Bakshi-Shibata (CBS) Reduction: Chiral Oxazaborolidines at the Helm of Enantioselective Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] The catalyst, a chiral oxazaborolidine, is readily prepared from a chiral amino alcohol, most commonly (S)-proline.

Mechanism of Action

The catalytic cycle of the CBS reduction involves a series of coordinated steps that ensure high enantioselectivity.[1][3][4] The mechanism is initiated by the coordination of borane (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The prochiral ketone then coordinates to the more Lewis acidic endocyclic boron atom in a sterically controlled manner, favoring the approach of the smaller substituent on the ketone away from the bulky substituent on the catalyst. This precise orientation dictates the face of the ketone that will be reduced. The key hydride transfer occurs intramolecularly from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. Finally, an alkoxyborane intermediate is released, and the catalyst is regenerated to re-enter the catalytic cycle. Acidic workup liberates the chiral alcohol product.

Quantitative Data for CBS Reduction

The CBS reduction consistently delivers high enantioselectivities and yields for a wide range of ketones.

| Ketone Substrate | Chiral Amino Alcohol Precursor | Borane Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-Proline | BH₃·THF | THF | -78 | >95 | 97 (R) | [6] |

| 1-Tetralone | (S)-Diphenylprolinol | BH₃·SMe₂ | Toluene | -40 | 95 | 96 (S) | [7] |

| 2-Chloroacetophenone | (S)-Proline | Catecholborane | THF | -78 | 92 | 98 (R) | [8] |

| Cyclohexyl methyl ketone | (1R,2S)-Norephedrine | BH₃·THF | THF | -20 | 90 | 94 (R) | [9] |

Experimental Protocol: Enantioselective Reduction of Acetophenone

The following is a representative experimental protocol for the CBS reduction of acetophenone.[10]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq).

-

Cool the flask to 0 °C and add borane-THF complex (0.6 eq) dropwise. Stir the solution for 10 minutes at 0 °C to form the activated catalyst.

-

Cool the reaction mixture to -78 °C.

-

In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst solution at -78 °C over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly quench the reaction by the dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Proline-Catalyzed Aldol Reaction: Enamine Catalysis for Asymmetric C-C Bond Formation

The discovery that the simple amino acid (S)-proline can catalyze the direct asymmetric aldol reaction between ketones and aldehydes marked a pivotal moment in the development of organocatalysis.[11][12][13]

Mechanism of Action

The catalytic cycle of the proline-catalyzed aldol reaction proceeds through an enamine intermediate.[11][14] Proline reacts with a ketone to form an enamine, which is the key nucleophilic species. The enamine then attacks the aldehyde in a stereocontrolled fashion. The stereoselectivity is governed by a Zimmerman-Traube-like transition state, where the carboxylate group of proline plays a crucial role in orienting the substrates through hydrogen bonding and minimizing steric interactions. After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst. While the enamine mechanism is widely accepted, the potential involvement of oxazolidinone intermediates as either parasitic or key species is still a subject of discussion.[11]

Quantitative Data for Proline-Catalyzed Aldol Reactions

| Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | DMSO | rt | 68 | 76 (R) | [11] |

| Cyclohexanone | 4-Nitrobenzaldehyde | DMF | 4 | 97 | 96 (anti) | [1] |

| Acetone | Isovaleraldehyde | Acetone | rt | 55 | 95 (S) | [12] |

| Cyclopentanone | Benzaldehyde | CH₂Cl₂ | 0 | 99 | 99 (anti) | [4] |

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

The following is a general procedure for the proline-catalyzed aldol reaction.[11]

Materials:

-

(S)-Proline

-

4-Nitrobenzaldehyde

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve (S)-proline (30 mol%) in DMSO.

-

Add acetone to the solution.

-

Add 4-nitrobenzaldehyde (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (e.g., 4-24 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified aldol product by chiral HPLC analysis.

Chiral Amino Alcohols as Ligands in Asymmetric Catalysis: The Case of Diethylzinc Addition to Aldehydes

Chiral amino alcohols are extensively used as ligands in metal-catalyzed asymmetric synthesis. A classic example is the enantioselective addition of diethylzinc to aldehydes, where the amino alcohol ligand coordinates to the zinc metal, creating a chiral environment that directs the stereochemical outcome of the alkylation.

Mechanism of Action

The mechanism involves the in-situ formation of a chiral zinc-aminoalkoxide complex from the reaction of the chiral amino alcohol and diethylzinc. This complex then coordinates to the aldehyde. The stereochemistry of the addition is controlled by the specific geometry of the transition state, which is influenced by the structure of the chiral amino alcohol ligand. The ethyl group is transferred from the zinc to one of the enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol.

Quantitative Data for Diethylzinc Addition to Aldehydes

| Aldehyde | Chiral Amino Alcohol Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Toluene | 0 | 97 | 98 (S) | [15] |

| 4-Chlorobenzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | Hexane | 0 | 95 | 94 (R) | [16] |

| Cinnamaldehyde | (S)-(-)-2-(Anilinomethyl)pyrrolidine | Toluene | rt | 85 | 92 (R) | [5] |

| Cyclohexanecarboxaldehyde | N,N-Dimethyl-2-amino-1,2-dicyclohexylethanol | Toluene | 0 | 88 | 85 (S) | [17] |

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

-

Chiral amino alcohol ligand (e.g., (-)-DAIB)

-

Diethylzinc (1.0 M in hexanes)

-

Benzaldehyde

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral amino alcohol ligand (5 mol%).

-

Add anhydrous toluene to dissolve the ligand.

-

Cool the solution to 0 °C.

-

Slowly add diethylzinc solution (1.2 eq) to the flask and stir the mixture for 30 minutes at 0 °C.

-

Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for the required time (e.g., 2-6 hours), monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Conclusion

Chiral amino alcohols are a privileged class of catalysts and ligands that operate through well-defined mechanistic pathways to achieve high levels of stereocontrol. In the CBS reduction, they form the basis of a chiral oxazaborolidine catalyst that orchestrates an intramolecular hydride transfer. In proline-catalyzed aldol reactions, the amino alcohol itself acts as an organocatalyst, proceeding through a key enamine intermediate. When employed as ligands in metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes, they create a chiral microenvironment around the metal center, dictating the facial selectivity of the reaction. A thorough understanding of these mechanisms is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies, ultimately empowering researchers in the fine chemical and pharmaceutical industries to construct complex chiral molecules with precision and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 15. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

1-(Benzylamino)-2-methylbutan-2-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol of interest in chemical and pharmacological research. Due to the limited availability of a registered CAS number for this specific compound, this guide also furnishes information on its key precursor and outlines a plausible synthetic pathway.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not consistently reported in major chemical databases, key identifiers for the compound and its essential precursor, 1-amino-2-methylbutan-2-ol, are detailed below.

Table 1: Chemical Identifiers

| Identifier | This compound | 1-Amino-2-methylbutan-2-ol |

| IUPAC Name | This compound | 1-Amino-2-methylbutan-2-ol[1] |

| Synonyms | N-Benzyl-2-amino-2-methyl-1-butanol | 2-Methyl-1-amino-2-butanol |

| CAS Number | Not consistently available | 51411-49-5[1] |

| Molecular Formula | C₁₂H₁₉NO[2] | C₅H₁₃NO[1] |

| Molecular Weight | 193.29 g/mol [2] | 103.16 g/mol [1] |

| Canonical SMILES | CCC(C)(O)CNCc1ccccc1 | CCC(C)(CN)O[1] |

| InChI Key | Not consistently available | LHYVEOGDJNQNEW-UHFFFAOYSA-N[1] |

| PubChem CID | 34179702 ((2S)-isomer)[2] | 3016656[1] |

Note: The PubChem entry for this compound corresponds to the (2S)-stereoisomer. Properties for the racemic mixture may vary.

Proposed Synthesis: Experimental Protocol

A plausible and efficient method for the synthesis of this compound is via reductive amination of benzaldehyde with 1-amino-2-methylbutan-2-ol. This two-step, one-pot synthesis involves the formation of a Schiff base intermediate, which is subsequently reduced to the desired secondary amine.

Materials:

-

1-Amino-2-methylbutan-2-ol (CAS: 51411-49-5)

-

Benzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-amino-2-methylbutan-2-ol (1.0 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid. To this solution, add benzaldehyde (1.0 eq) dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours to facilitate the formation of the imine (Schiff base). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: After the formation of the Schiff base is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Diagram 1: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of amino alcohols exhibits a wide range of pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities. The presence of a benzylamino group suggests potential interactions with various biological targets.

Cytotoxicity:

Studies on structurally similar amino alcohols have demonstrated cytotoxic effects in various cell lines. The mechanism of cytotoxicity is often multifactorial and can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Depletion of cellular glutathione (GSH), a key antioxidant, can enhance the cytotoxic effects of some amino alcohols.

Diagram 2: Potential Cytotoxic Mechanism

Caption: A potential signaling pathway for amino alcohol-induced cytotoxicity.

Further Research Directions:

The lack of extensive data on this compound presents numerous opportunities for future research. Key areas for investigation include:

-

Definitive analytical characterization: Obtaining and publishing comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determining the melting point of the purified compound.

-

Pharmacological screening: Evaluating the compound's activity against a panel of cancer cell lines, bacteria, and fungi to identify potential therapeutic applications.

-

Mechanism of action studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways involved.

-

Stereospecific synthesis and evaluation: Synthesizing and testing the individual enantiomers to determine if the biological activity is stereospecific.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its identifiers, a plausible synthetic route, and potential biological activities aims to facilitate further investigation into this and related amino alcohol compounds.

References

Molecular weight and formula of 1-(Benzylamino)-2-methylbutan-2-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 1-(Benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public data on this specific compound, this document focuses on its fundamental molecular characteristics.

Molecular Structure and Properties

This compound is a secondary amine and a tertiary alcohol. Its structure consists of a butanol backbone with a methyl group and a hydroxyl group on the second carbon, and a benzylamino group attached to the first carbon.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of this compound have been determined through analysis of its constituent atoms.

| Property | Value |

| Chemical Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

A detailed breakdown of the molecular weight calculation is provided in the appendix.

Experimental Protocols and Data

Signaling Pathways and Biological Activity

Currently, there is no specific information available in peer-reviewed literature or established databases regarding the signaling pathways modulated by this compound. While related compounds, such as those with different N-substituents, may exhibit biological activity, a direct extrapolation to this compound is not scientifically valid without experimental evidence.

Logical Relationship of Compound Name to Structure

The nomenclature of this compound directly corresponds to its molecular structure, which can be systematically deconstructed for clarity. The following diagram illustrates this relationship.

Future Research Directions

The lack of extensive data on this compound presents an opportunity for novel research. Key areas for future investigation include:

-

Synthesis and Characterization: Development and publication of a robust synthetic route and comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).

-

Biological Screening: In vitro and in vivo studies to determine its pharmacological and toxicological profile.

-

Mechanism of Action Studies: If biological activity is identified, further research into the underlying signaling pathways would be warranted.

Appendix

Molecular Weight Calculation:

-

Carbon (C): 12 atoms × 12.011 amu = 144.132 amu

-

Hydrogen (H): 19 atoms × 1.008 amu = 19.152 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

-

Total Molecular Weight: 144.132 + 19.152 + 14.007 + 15.999 = 193.290 g/mol

The Architect's Toolkit: A Guide to Asymmetric Synthesis with Amino Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a goal; it is a fundamental necessity. Chiral molecules, particularly enantiomerically pure alcohols and amines, form the cornerstone of countless active pharmaceutical ingredients. Among the most powerful and versatile tools in the synthetic chemist's arsenal for achieving this stereocontrol are chiral amino alcohols. These readily available and often inexpensive molecules serve as highly effective chiral catalysts and auxiliaries, guiding reactions to produce the desired stereoisomer with remarkable precision.

This technical guide provides an in-depth review of the core principles and practical applications of amino alcohols in asymmetric synthesis. We will explore the mechanistic underpinnings of key transformations, provide detailed experimental protocols for benchmark reactions, and present a curated summary of performance data to facilitate catalyst and methodology selection.

Core Principle: The Chiral Environment

The efficacy of amino alcohols in asymmetric synthesis stems from their ability to form a well-defined, chiral microenvironment around the reacting species. The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a Lewis acidic (or proton-donating) hydroxyl group, allows for a two-point binding interaction with the substrate and/or reagent. This rigidifies the transition state, forcing the reactants into a specific orientation that favors the formation of one enantiomer over the other. The steric bulk of the substituents on the amino alcohol backbone further refines this chiral pocket, enhancing the degree of stereochemical discrimination.

Key Application 1: Enantioselective Reduction of Prochiral Ketones

One of the most celebrated applications of amino alcohols is in the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction stands as a landmark achievement in this area, utilizing an oxazaborolidine catalyst prepared in situ from a chiral amino alcohol (typically a proline derivative) and borane.

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The reaction proceeds through a well-defined catalytic cycle. The key to the high enantioselectivity lies in the formation of a rigid, bicyclic transition state.

-

Catalyst Formation and Activation : The chiral amino alcohol reacts with a borane source to form the oxazaborolidine catalyst. A molecule of borane (the reductant) then coordinates to the Lewis basic nitrogen atom of the catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.

-

Substrate Coordination : The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron atom. Steric interactions dictate that the ketone will orient itself with its larger substituent (RL) away from the bulky substituent on the catalyst.

-

Hydride Transfer : The activated borane then delivers a hydride to the carbonyl carbon via a highly organized, six-membered, chair-like transition state. This intramolecular hydride transfer is facially selective due to the steric environment created by the catalyst.

-

Product Release and Catalyst Regeneration : The resulting alkoxyborane dissociates, and after an acidic workup, the chiral secondary alcohol is liberated. The oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Benzylamino)-2-methylbutan-2-ol

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(Benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol with potential applications in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic ring-opening of 2-methyl-1,2-epoxybutane with benzylamine. This method is a reliable and straightforward approach for preparing secondary amino alcohols. The protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and expected analytical data for product characterization. All quantitative data are summarized for clarity, and a visual workflow of the experimental process is provided.

Physicochemical Properties and Safety Data

A summary of the physical and chemical properties of the key reagents and the final product is presented below. Researchers should consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |

| Benzylamine | C₇H₉N | 107.15 | 184-185 | 0.981 | Corrosive, lachrymator. Handle in a fume hood. |

| 2-Methyl-1,2-epoxybutane | C₅H₁₀O | 86.13 | ~89-91 | ~0.824 | Flammable liquid, potential irritant.[1] |

| Ethanol (Solvent) | C₂H₆O | 46.07 | 78.37 | 0.789 | Highly flammable. |

| This compound | C₁₂H₁₉NO | 193.29 | (Estimated >250) | (Not available) | Target Product . Expected to be a viscous oil or low-melting solid. |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Benzylamine (≥99%)

-

2-Methyl-1,2-epoxybutane (≥97%)

-

Ethanol (anhydrous, 200 proof)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

250 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Reaction Synthesis

The synthesis is based on the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring, a well-established reaction mechanism.[2][3]

-

Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: In the flask, dissolve benzylamine (10.72 g, 0.10 mol, 1.0 eq) in 100 mL of anhydrous ethanol.

-

Epoxide Addition: Add 2-methyl-1,2-epoxybutane (8.61 g, 0.10 mol, 1.0 eq) to the dropping funnel. Add the epoxide dropwise to the stirred benzylamine solution over a period of 30 minutes. The reaction is exothermic; maintain a gentle stir rate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using the heating mantle.

-

Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 10% methanol in dichloromethane or 20% ethyl acetate in hexanes). The disappearance of the starting materials indicates the reaction's completion. The expected reaction time is between 6 to 12 hours.

-

Cooldown: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification

-

Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1 x 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities).

-

1 x 50 mL of water.

-

1 x 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary to achieve high purity.

Expected Results and Characterization

The following table summarizes the expected outcomes and key parameters for characterization.

| Parameter | Expected Value/Data |

| Theoretical Yield | 19.33 g |

| Expected Actual Yield | 15.5 - 17.4 g (80-90%) |

| Appearance | Colorless to pale yellow viscous oil |

| ¹H NMR (CDCl₃, ppm) | Expected signals: 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, Ar-CH₂-N), 2.6-2.8 (m, 2H, -N-CH₂-C), 1.4-1.6 (q, 2H, -CH₂-CH₃), 1.2 (s, 3H, -C(OH)-CH₃), 0.9 (t, 3H, -CH₂-CH₃). OH and NH protons may be broad. |

| ¹³C NMR (CDCl₃, ppm) | Expected signals: ~140 (Ar-C), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~75 (C-OH), ~55 (N-CH₂-C), ~54 (Ar-CH₂-N), ~30 (-CH₂-CH₃), ~25 (-C-CH₃), ~8 (-CH₂-CH₃). |

| Mass Spec (ESI-MS) | m/z: 194.15 [M+H]⁺ |

| FT-IR (cm⁻¹) | Expected peaks: 3300-3500 (broad, O-H, N-H stretch), 3030 (Ar C-H stretch), 2850-2970 (Aliphatic C-H stretch), 1450-1495 (C=C ring stretch). |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. The mechanism of epoxide reactions. Part XI. The reactions of benzylamine with o-(1,2-epoxyethyl)toluene, 1,2-epoxy-2-phenylpropane, and trans-1,2-epoxy-1-phenylpropane in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

Application Notes: Use of β-Amino Alcohols as Chiral Auxiliaries in Asymmetric Synthesis

Note on the Chiral Auxiliary: Initial literature searches for "1-(Benzylamino)-2-methylbutan-2-ol" did not yield specific applications or protocols for its use as a chiral auxiliary. This suggests it is not a commonly documented agent for this purpose. Therefore, this document provides detailed application notes and protocols for a structurally related and extensively documented β-amino alcohol chiral auxiliary: (1R,2R)-(+)-Pseudoephedrine . This information serves as a representative guide to the application of this class of chiral auxiliaries in asymmetric synthesis.

Introduction

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the control of stereochemistry during chemical transformations.[1] By temporarily incorporating a chiral molecule, a substrate becomes diastereomeric, allowing for facial differentiation in reactions such as enolate alkylation.[2] β-amino alcohols, like pseudoephedrine, are a prominent class of chiral auxiliaries due to their ready availability in both enantiomeric forms, high efficiency in inducing chirality, and the ease with which they can be attached and subsequently removed from the substrate.[3][4]

Pseudoephedrine-derived amides are particularly effective in the asymmetric alkylation of carboxylic acids.[5] The auxiliary directs the approach of an electrophile to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[2] The resulting α-substituted amide can then be hydrolyzed or reduced to afford enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones.[3]

Mechanism of Asymmetric Alkylation

The stereochemical outcome of the alkylation of pseudoephedrine amides is controlled by the formation of a rigid chelated (Z)-enolate intermediate. The process can be summarized in the following steps:

-

Amide Formation: The chiral auxiliary, (1R,2R)-(+)-pseudoephedrine, is first acylated with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding amide.[2]

-

Enolate Formation: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate.[2] The presence of the hydroxyl group on the pseudoephedrine leads to the formation of a dianion.[6]

-

Chelation and Diastereoselective Alkylation: The lithium cation chelates to both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a rigid bicyclic structure. This conformation sterically hinders one face of the enolate. The alkylating agent (R²-X) then approaches from the less hindered face, leading to a highly diastereoselective alkylation.[2][7]

-

Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.[2]

Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Amides

The following tables summarize the yields and diastereoselectivities achieved in the alkylation of various pseudoephedrine amides with different alkyl halides. The data is compiled from studies by Myers et al.[3]

Table 1: Alkylation with Primary Alkyl Halides

| Entry | R¹ in Amide | Alkyl Halide (R²-X) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃ | CH₃I | 95 | ≥99 |

| 2 | CH₃ | C₂H₅I | 97 | ≥99 |

| 3 | CH₃ | C₄H₉I | 99 | ≥99 |

| 4 | CH₃ | BnBr | 99 | ≥99 |

| 5 | C₂H₅ | CH₃I | 96 | ≥99 |

| 6 | C₂H₅ | BnBr | 99 | ≥99 |

| 7 | i-Pr | CH₃I | 95 | ≥99 |

| 8 | i-Pr | BnBr | 99 | ≥99 |

Data sourced from Myers, A. G., et al. (1997).[3]

Table 2: Alkylation with Secondary Alkyl Halides

| Entry | R¹ in Amide | Alkyl Halide (R²-X) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃ | i-PrI | 80 | 97 |

| 2 | CH₃ | c-Hex-I | 85 | 98 |

| 3 | C₂H₅ | i-PrI | 82 | 97 |

Data sourced from Myers, A. G., et al. (1997).[3]

Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric alkylation using (1S,2S)-pseudoephedrine.

Protocol 1: Preparation of (1S,2S)-Pseudoephedrine Propionamide

This protocol describes the acylation of (1S,2S)-pseudoephedrine with propionic anhydride.

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Propionic anhydride

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (1S,2S)-(+)-pseudoephedrine (e.g., 20.0 g, 121 mmol) in toluene (100 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Propionic anhydride (e.g., 16.5 mL, 128 mmol) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solution is then washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (1S,2S)-pseudoephedrine propionamide, typically as a white crystalline solid.

Protocol 2: Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propionamide with Benzyl Bromide

This protocol details the diastereoselective alkylation of the pseudoephedrine amide enolate.[8]

Materials:

-

(1S,2S)-Pseudoephedrine propionamide

-

Anhydrous lithium chloride (LiCl)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Anhydrous LiCl (e.g., 4.2 g, 99 mmol) is added to a flame-dried, three-neck flask under an argon atmosphere.

-

Anhydrous THF (100 mL) and diisopropylamine (e.g., 4.7 mL, 33.6 mmol) are added, and the suspension is cooled to -78 °C.

-

n-BuLi (e.g., 13.2 mL of a 2.5 M solution in hexanes, 33 mmol) is added dropwise, and the mixture is stirred for 10 minutes.

-

The suspension is warmed to 0 °C for 5 minutes and then re-cooled to -78 °C.

-

A pre-cooled (0 °C) solution of (1S,2S)-pseudoephedrine propionamide (e.g., 3.32 g, 15 mmol) in anhydrous THF (50 mL) is added via cannula to the LDA solution.

-

The resulting enolate solution is stirred at -78 °C for 30 minutes, warmed to 0 °C for 15 minutes, and then re-cooled to -78 °C.

-

Benzyl bromide (e.g., 2.1 mL, 18 mmol) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography or recrystallization to yield the alkylated product with high diastereomeric purity (typically ≥99% de).[8]

Protocol 3: Removal of the Chiral Auxiliary (Acidic Hydrolysis)

This protocol describes the cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.[5]

Materials:

-

Alkylated pseudoephedrine amide

-

Dioxane

-

Sulfuric acid (9 N aqueous solution)

Procedure:

-

The alkylated pseudoephedrine amide (e.g., 10 mmol) is dissolved in dioxane (50 mL) in a round-bottom flask fitted with a reflux condenser.

-

A 9 N aqueous solution of sulfuric acid (25 mL) is added to the solution.

-

The mixture is heated to reflux (approximately 115 °C) and maintained for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic extracts contain the desired carboxylic acid.

-

The aqueous layer, containing the protonated pseudoephedrine, can be basified with NaOH and extracted to recover the chiral auxiliary.

-

The organic layer containing the product is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the enantiomerically enriched carboxylic acid.

Conclusion

Pseudoephedrine is a highly effective and practical chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[3] The methodology provides access to a wide range of enantiomerically enriched compounds in high yields and with excellent stereocontrol.[5] The straightforward attachment and removal procedures, coupled with the high crystallinity of the amide intermediates, make this a valuable strategy for researchers in organic synthesis and drug development.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 1-(Benzylamino)-2-methylbutan-2-ol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a pivotal class of catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. While specific experimental data for reactions catalyzed by 1-(Benzylamino)-2-methylbutan-2-ol is not extensively documented in publicly available literature, its structural similarity to other well-studied chiral amino alcohols allows for the development of generalized protocols. This document provides a detailed application note and a general experimental protocol for the use of this compound as a catalyst, drawing parallels from established procedures for analogous chiral amino alcohol catalysts. The primary application highlighted is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Principle Application: Enantioselective Alkylation of Aldehydes

Chiral β-amino alcohols are widely employed as catalysts or ligands in the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols. In this process, the chiral amino alcohol is believed to react with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, facilitating the enantioselective transfer of an ethyl group from the zinc to the aldehyde's carbonyl carbon. The stereochemical outcome of the reaction is dictated by the specific stereoisomer of the chiral amino alcohol used.

Experimental Protocols